1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Description
This compound is a highly deuterated benzene derivative featuring five deuterium atoms on the aromatic ring and seven deuterium atoms on the isopropyl substituent at the sixth position. Its molecular formula is C₉H₅D₁₂, with a molecular weight of ~165.3 g/mol (calculated based on isotopic substitution). Deuterated aromatic compounds like this are critical in nuclear magnetic resonance (NMR) studies, isotopic labeling, and mechanistic investigations due to their reduced proton interference and enhanced spectral resolution .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFKTVRMDUZSP-CLWNCLMISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97732-82-6 | |
| Record name | Cumol-d12 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is a deuterated compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies and available data.
- Molecular Formula : C₈H₃D₇
- Molecular Weight : 113.208 g/mol
- Density : 0.923 g/mL at 25ºC
- Boiling Point : 136ºC
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings : Certain substituted benzene derivatives have shown significant antibacterial activity against various strains such as Bacillus subtilis and Escherichia coli, with some compounds achieving over 55% inhibition at concentrations of 100 µg/mL .
Anti-inflammatory and Antioxidant Properties
Compounds with similar structures have been evaluated for their anti-inflammatory and antioxidant activities. For example:
- Urease Inhibition : Some derivatives demonstrated potent urease inhibition (up to 82% at 100 µg/mL), suggesting potential applications in managing conditions like kidney stones .
- Nitric Oxide Scavenging : Several studies have reported that related compounds effectively scavenge nitric oxide (NO), a reactive species involved in inflammation .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various phenolic compounds and evaluated their biological activities. The results highlighted that:
- Compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.
- IC50 Values for urease inhibition ranged from 60.2 µg/mL to higher values depending on the substituents on the benzene ring .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of benzene derivatives revealed that:
- Substituent Effects : The position and nature of substituents significantly affect the biological activity. For instance, ortho-substituted derivatives often show higher activity due to steric and electronic factors influencing their interaction with biological targets .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzene derivatives in terms of synthesis, substituent effects, physical properties, and applications .
Deuterated vs. Non-Deuterated Benzene Derivatives
Key Observations :
- Isotopic Effects: The deuterated compound exhibits lower reactivity in proton-coupled reactions compared to non-deuterated analogs (e.g., 1,2,3,4-tetramethylbenzene) due to the kinetic isotope effect .
- Synthetic Complexity: Introducing multiple deuterium atoms (12 total) requires specialized deuterating agents (e.g., D₂O, deuterated alkyl halides), leading to lower yields (cf. 10% yield for nitro-substituted analogs in ) compared to non-deuterated counterparts synthesized at 73–88% yields .
- Thermal Stability : Fluorinated analogs (e.g., C₇F₈) show superior thermal resistance (>300°C decomposition) compared to deuterated or chlorinated derivatives, which degrade at lower temperatures .
Substituent-Driven Reactivity
- Electron-Withdrawing Groups (EWGs) : Chlorinated (e.g., tetrachloro derivatives in ) and fluorinated () compounds exhibit reduced electrophilic substitution reactivity compared to deuterated or methylated analogs.
- Deuterium Effects : The C–D bond’s higher bond dissociation energy (~443 kJ/mol vs. ~414 kJ/mol for C–H) reduces radical-mediated degradation, enhancing stability in photochemical applications .
Spectroscopic Utility
- NMR Applications: The compound’s deuterium-enriched structure eliminates proton splitting, simplifying spectra for aromatic reaction monitoring (cf. non-deuterated analogs requiring decoupling techniques) .
- Mass Spectrometry : The isotopic signature (D₁₂) provides distinct fragmentation patterns, aiding in metabolite tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
